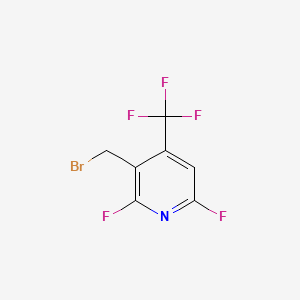
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. This compound is notable for its unique combination of bromomethyl, difluoro, and trifluoromethyl groups attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 2,6-difluoro-4-(trifluoromethyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an appropriate solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoro and trifluoromethyl groups can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include partially or fully reduced fluorinated pyridines.
Applications De Recherche Scientifique
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Biology: Employed in the design of bioactive molecules and probes for studying biological pathways.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine is primarily determined by its functional groups:
Bromomethyl Group: Acts as a reactive site for nucleophilic substitution, enabling the formation of various derivatives.
Difluoro and Trifluoromethyl Groups: Contribute to the compound’s lipophilicity and metabolic stability, enhancing its bioavailability and efficacy in biological systems.
Molecular Targets and Pathways: The compound may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluoro-4-(trifluoromethyl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine: Similar structure but with a chloromethyl group instead of bromomethyl, resulting in different reactivity and applications.
3-(Bromomethyl)-4-(trifluoromethyl)pyridine: Lacks the difluoro groups, affecting its chemical properties and reactivity.
Uniqueness
3-(Bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, difluoro, and trifluoromethyl groups on a pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of bioactive compounds .
Propriétés
Formule moléculaire |
C7H3BrF5N |
|---|---|
Poids moléculaire |
276.00 g/mol |
Nom IUPAC |
3-(bromomethyl)-2,6-difluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-2-3-4(7(11,12)13)1-5(9)14-6(3)10/h1H,2H2 |
Clé InChI |
NZFLPNXHRQQRJD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1F)F)CBr)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


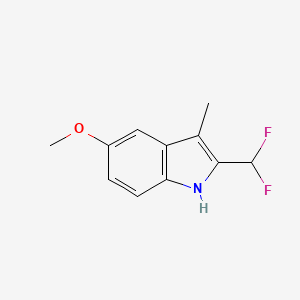
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
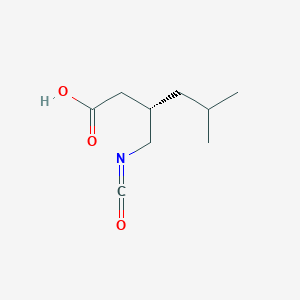
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
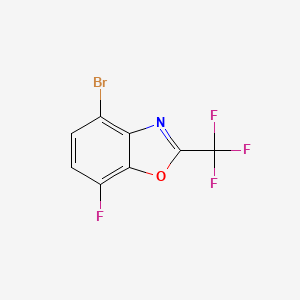
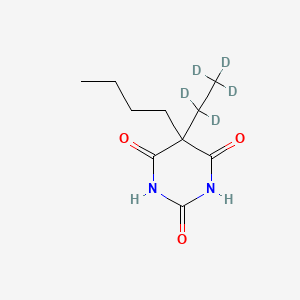
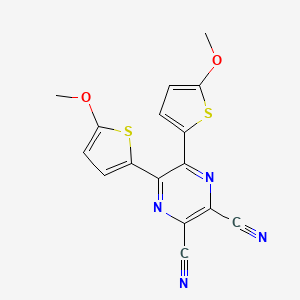
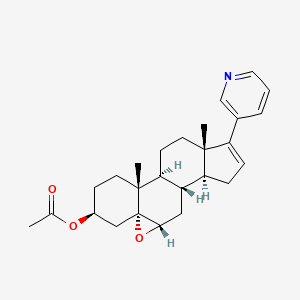
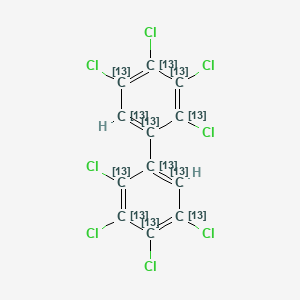

![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)
